6-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
6-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C23H25N7O and its molecular weight is 415.501. The purity is usually 95%.
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Scientific Research Applications
Discovery of G Protein-Biased Dopaminergics
One significant application involves the discovery of G protein-biased dopaminergics with a pyrazolo[1,5-a]pyridine substructure. The research focused on developing high-affinity dopamine receptor partial agonists by incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage into the molecular structure. This approach led to compounds favoring activation of G proteins over β-arrestin recruitment at dopamine D2 receptors, demonstrating potential as novel therapeutics for antipsychotic activity (Möller et al., 2017).
HPLC Determination in Anticonvulsant Agents
Another application involves the development and validation of an HPLC method for the determination of related substances in a novel anticonvulsant agent, Epimidin. The study provides a comprehensive method for assessing the purity and stability of the compound, highlighting its promise as a new drug candidate (Severina et al., 2021).
Synthesis of Novel Anti-inflammatory and Analgesic Agents
Research into the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents also showcases the compound's utility. These compounds exhibited significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting their potential in developing new therapeutic agents (Abu‐Hashem et al., 2020).
PET Imaging of Cerebral Adenosine A2A Receptors
The compound was also utilized in the synthesis and preclinical evaluation of Preladenant as a PET tracer for imaging cerebral adenosine A2A receptors. This research indicates its potential in mapping cerebral A2A receptors with PET, offering insights into neurological conditions (Zhou et al., 2014).
Genotoxicity Study
A study on the genotoxicity of a related compound, 2-(3-Chlorobenzyloxy)-6-(piperazinyl)pyrazine, highlights the importance of metabolic activation in assessing the safety profile of new drug candidates. This study provides a mechanistic basis for understanding the mutagenicity of potential therapeutic agents (Kalgutkar et al., 2007).
Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is essential for cognitive functions .
Mode of Action
The compound interacts with AChE and BChE by inhibiting their activity, thereby increasing the levels of acetylcholine . The compound with the best AChE activity was found to show competitive inhibition .
Biochemical Pathways
By inhibiting AChE and BChE, the compound affects the cholinergic transmission pathway . This leads to an increase in acetylcholine levels, which can help improve cognitive functions in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
Result of Action
The increase in acetylcholine levels due to the inhibition of AChE and BChE can lead to improved cognitive functions . This makes the compound potentially useful in the treatment of neurodegenerative diseases like Alzheimer’s disease .
Properties
IUPAC Name |
6-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O/c1-16-3-5-17(6-4-16)25-21-20-15-24-28-22(20)27-23(26-21)30-13-11-29(12-14-30)18-7-9-19(31-2)10-8-18/h3-10,15H,11-14H2,1-2H3,(H2,24,25,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IESCIKPCNJQXOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=C2C=NN3)N4CCN(CC4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.